3-Vinyl-1,2-dithiacyclohex-4-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62488-52-2 |
|---|---|
Molecular Formula |
C6H8S2 |
Molecular Weight |
144.3 g/mol |
IUPAC Name |
3-ethenyl-3,6-dihydrodithiine |
InChI |
InChI=1S/C6H8S2/c1-2-6-4-3-5-7-8-6/h2-4,6H,1,5H2 |
InChI Key |
UQXHSMWBRGWFBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C=CCSS1 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 3 Vinyl 1,2 Dithiacyclohex 4 Ene
Mass Spectrometry (MS) Applications in Structural Characterization
Mass spectrometry is a cornerstone for determining the molecular weight and fragmentation pattern of 3-Vinyl-1,2-dithiacyclohex-4-ene, confirming its elemental formula and providing clues to its structure.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph first separates the compound from a mixture based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The resulting mass spectrum shows the molecular ion peak ([M]⁺), which confirms the compound's molecular weight, and a series of fragment ion peaks, which create a unique fingerprint. For this compound, the molecular formula is C₆H₈S₂, with a molecular weight of approximately 144.3 g/mol . nih.govwikipedia.org The NIST mass spectrum for this compound shows a prominent molecular ion peak at m/z 144. nist.gov The fragmentation pattern provides structural information, often involving the loss of the vinyl group or cleavage of the dithiin ring.
GC also provides retention indices, such as the Kovats retention index, which aid in identification by comparing the compound's elution time to that of known standards. nih.govwikipedia.org
Table 1: GC-MS Data for this compound
| Parameter | Value | Source(s) |
| Molecular Formula | C₆H₈S₂ | nih.govnist.govnist.gov |
| Molecular Weight | 144.258 g/mol | nist.govnist.gov |
| CAS Number | 62488-52-2 | nist.govnist.gov |
| Kovats Retention Index (Semi-standard non-polar) | 1180, 1190.9, 1205, 1214 | nih.gov |
| Kovats Retention Index (Standard polar) | 1750 | nih.gov |
Data sourced from PubChem and NIST WebBook.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation, including those containing disulfide bonds. In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.
For cyclic disulfides like this compound, ESI-MS can provide a clear molecular ion peak, often as a protonated molecule [M+H]⁺ or an adduct with other cations like sodium [M+Na]⁺. The Human Metabolome Database (HMDB) provides predicted LC-MS/MS data for this compound, showing a predicted [M+H]⁺ ion. This technique is especially valuable when analyzing complex mixtures or when the compound is thermally labile and might decompose under GC-MS conditions. The reduction of disulfide bonds can alter the charge state and conformation of molecules, a principle often exploited in the ESI-MS analysis of larger disulfide-containing biomolecules like proteins.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of a molecule, including the connectivity of atoms and their spatial relationships. While specific experimental NMR data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its functional groups and data from related structures. organicchemistrydata.org
¹H NMR: The proton NMR spectrum would show distinct signals for the vinyl group protons and the protons on the dithiacyclohexene ring.
Vinyl Protons: These would appear in the typical alkene region (around 5-6.5 ppm). The proton attached to the same carbon as the ring would be a multiplet due to coupling with the two terminal vinyl protons.
Ring Olefinic Protons: The two protons on the double bond within the ring (at C4 and C5) would also be in the alkene region (likely 5.5-6.0 ppm), appearing as multiplets due to coupling with each other and adjacent protons.
Aliphatic Protons: The protons at C3 and C6 would be in the more upfield region. The proton at C3, being adjacent to both a double bond and the disulfide, would be deshielded (likely 3.5-4.5 ppm). The two protons at C6, adjacent to the sulfur atom and the double bond, would likely appear as multiplets in the 3.0-3.5 ppm range.
¹³C NMR: The carbon NMR spectrum would complement the ¹H data, showing signals for each unique carbon atom.
Vinyl Carbons: Two signals would be expected in the alkene region (110-140 ppm).
Ring Olefinic Carbons: Two signals for C4 and C5 would also be in the alkene region (120-135 ppm).
Aliphatic Carbons: The carbon at C3, bonded to the vinyl group and sulfur, would be around 40-50 ppm. The carbon at C6, bonded to sulfur, would be in a similar region, likely 30-40 ppm.
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign these proton and carbon signals and confirm the connectivity of the molecule. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Vinyl -CH= | 5.5 - 6.5 | 130 - 140 |
| Vinyl =CH₂ | 5.0 - 5.5 | 115 - 125 |
| C4-H & C5-H | 5.5 - 6.0 | 125 - 135 |
| C3-H | 3.5 - 4.5 | 40 - 50 |
| C6-H₂ | 3.0 - 3.5 | 30 - 40 |
Note: These are estimated values based on standard chemical shift ranges for the respective functional groups. netlify.apporganicchemistrydata.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of laser light (Raman) corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.
For this compound, the key functional groups are the carbon-carbon double bonds (both vinyl and endocyclic), the carbon-sulfur bonds, and the sulfur-sulfur bond.
C=C Stretching: The vinyl and cyclohexene (B86901) C=C double bonds would show characteristic stretching vibrations in the 1620-1680 cm⁻¹ region in both IR and Raman spectra.
=C-H Stretching: The stretching of the sp² C-H bonds (on the double bonds) would appear at wavenumbers above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
C-H Stretching: The stretching of the sp³ C-H bonds (at C3 and C6) would be found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C-S Stretching: The carbon-sulfur bond stretch is typically weaker and appears in the fingerprint region, usually between 600-800 cm⁻¹.
S-S Stretching: The disulfide bond gives rise to a weak absorption in the IR spectrum but a more prominent peak in the Raman spectrum, typically in the range of 400-550 cm⁻¹. This makes Raman spectroscopy particularly useful for identifying the disulfide linkage.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| =C-H Stretch (sp²) | 3010 - 3100 | IR, Raman |
| C-H Stretch (sp³) | 2850 - 2960 | IR, Raman |
| C=C Stretch | 1620 - 1680 | IR, Raman |
| C-S Stretch | 600 - 800 | IR (weak), Raman |
| S-S Stretch | 400 - 550 | IR (weak), Raman (stronger) |
Note: These are characteristic frequency ranges for the specified functional groups. nih.gov
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The parts of a molecule that absorb light are called chromophores.
In this compound, there are several chromophores:
π → π* Transitions: The two carbon-carbon double bonds (the vinyl group and the one in the ring) contain π electrons that can be excited to higher energy antibonding π* orbitals. For isolated double bonds, this transition typically occurs at wavelengths below 200 nm. However, the presence of two double bonds and the sulfur atoms may lead to some electronic interaction, potentially shifting the absorption to a longer wavelength (a bathochromic shift). libretexts.org
n → σ* Transitions: The sulfur atoms possess non-bonding electrons (lone pairs), denoted as 'n' electrons. These can be excited to antibonding σ* orbitals. Disulfide bonds are known to have a broad, weak absorption in the UV region, typically around 250 nm, due to this type of transition.
The UV-Vis spectrum of this compound is expected to show a strong absorption at shorter wavelengths (below 220 nm) corresponding to the π → π* transitions and a weaker, broader absorption at a longer wavelength (around 250-290 nm) from the n → σ* transition of the disulfide linkage.
Advanced Crystallographic Techniques (e.g., X-ray Diffraction, where applicable to related structures)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It works by diffracting a beam of X-rays off the ordered lattice of atoms in a crystal. The resulting diffraction pattern is used to calculate the electron density and, from that, the exact positions of the atoms, bond lengths, bond angles, and torsional angles. youtube.com
While a crystal structure for this compound itself is not available, likely because it is not a crystalline solid at standard conditions, the technique has been successfully applied to related cyclic disulfide-containing molecules, such as cyclic peptides. nih.gov For these molecules, X-ray crystallography provides crucial information about their conformation.
If a crystalline derivative of this compound were prepared, X-ray diffraction would reveal:
The precise C-S and S-S bond lengths and the C-S-S-C dihedral angle, which defines the conformation of the disulfide bridge.
The orientation of the vinyl substituent relative to the ring.
This information is vital for understanding the molecule's steric properties and how it might interact with other molecules.
Computational Chemical Investigations of 3 Vinyl 1,2 Dithiacyclohex 4 Ene
Quantum Chemical Calculations
Electronic Structure Analysis and Bonding Characteristics
No specific studies on the electronic structure or bonding characteristics of 3-Vinyl-1,2-dithiacyclohex-4-ene were found. Such an analysis would typically involve methods like Density Functional Theory (DFT) to calculate molecular orbitals, electron density distribution, and the nature of the carbon-sulfur bonds within the dithiin ring.
Conformational Analysis and Energy Landscapes
Detailed conformational analysis and the corresponding energy landscapes for this compound are not available in the current body of scientific literature. This type of study would be crucial to understand the molecule's flexibility and the relative stability of its different spatial arrangements.
Molecular Docking and Interaction Studies
There are no specific molecular docking studies reported for this compound against any biological target. Such investigations would be valuable to predict its potential biological activities and to understand its mechanism of action at a molecular level.
Molecular Dynamics Simulations to Explore Conformational Dynamics
No molecular dynamics simulations specifically exploring the conformational dynamics of this compound have been published. These simulations would provide insights into the time-dependent behavior of the molecule, its flexibility in different environments, and its interaction with solvent molecules.
Theoretical Elucidation of Reaction Mechanisms
There is no available research that theoretically elucidates the reaction mechanisms involving this compound. This would involve computational studies to map out the pathways of its formation from precursors in garlic or its potential metabolic transformations.
Reactivity and Mechanistic Studies of 3 Vinyl 1,2 Dithiacyclohex 4 Ene
Disulfide Bond Reactivity within the Cyclic Framework
The disulfide bond is a crucial functional group that dictates much of the reactivity of 3-Vinyl-1,2-dithiacyclohex-4-ene. Its behavior is influenced by the cyclic structure, which can affect bond strain and the proximity of reacting groups.
Thiol-Disulfide Exchange Reactions
Thiol-disulfide exchange is a fundamental reaction for disulfide bonds, involving the nucleophilic attack of a thiolate anion on a sulfur atom of the disulfide bridge. libretexts.orglibretexts.org This results in the cleavage of the S-S bond and the formation of a new disulfide and a new thiolate. In the context of a cyclic disulfide like this compound, this exchange can be either an intermolecular process with an external thiol or an intramolecular rearrangement if a thiol group is generated within the same molecule.
The process is essentially a series of S_N2-like displacements where sulfur atoms act as both nucleophile and leaving group. libretexts.orglibretexts.org The rate and equilibrium of this exchange are influenced by the redox environment. For instance, in a cellular context, the high concentration of reduced glutathione (B108866) (GSH) inside cells tends to keep intracellular proteins in their free thiol state by reducing disulfide bonds. libretexts.orglibretexts.org
The formation of energetically favorable cyclic disulfides can be a driving force in these exchange reactions. nih.gov This principle is utilized in the laboratory with reducing agents like dithiothreitol (B142953) (DTT), which efficiently reduces protein disulfides due to the formation of a stable intramolecular disulfide ring in its oxidized form. libretexts.orglibretexts.orgnih.gov Thiolate-directed nucleophilic attack on a cyclic disulfide leads to ring cleavage and the formation of a disulfide-tethered terminal thiolate. nih.gov This intermediate can then either revert to the starting materials or undergo further reactions. nih.gov
Reductive and Oxidative Transformations of the Disulfide Bridge
The disulfide bond is inherently redox-active, readily undergoing reduction to form two thiol groups and oxidation to various sulfur oxides. The interconversion between the dithiol (reduced) and disulfide (oxidized) forms is a fundamental redox process. libretexts.orglibretexts.org
Reductive Cleavage: The S-S bond can be cleaved by various reducing agents. Strong reducing agents like glutathione and dithiothreitol are commonly used to break disulfide bonds. youtube.com This process involves the transfer of hydrogen atoms to the sulfur atoms, resulting in the formation of two thiol groups. youtube.com In the laboratory, reagents like β-mercaptoethanol (BME) and DTT are frequently employed to maintain proteins in their reduced state. libretexts.orglibretexts.org The reduction of disulfide bonds can also be achieved through nucleophilic attack by phosphines, such as trimethylphosphine. youtube.com
Oxidative Transformations: Disulfide bonds can be oxidized by various oxidants. nih.gov The reactivity of disulfides towards oxidation can vary significantly depending on their structure. For instance, five-membered ring disulfides are notably more reactive towards oxidants compared to acyclic or six-membered ring disulfides. nih.gov This enhanced reactivity is attributed to favorable electrostatic stabilization of the incipient positive charge on the sulfur atom during the reaction. nih.gov Common oxidants used for disulfide bond formation on-resin in peptide synthesis include N-chlorosuccinimide (NCS), which is a rapid and efficient reagent. acs.org However, the use of such reagents requires careful consideration of compatibility with other sensitive amino acid residues like methionine and tryptophan. acs.org
Ring-Opening Polymerization and Related Transformations of Cyclic Disulfides
Cyclic disulfides, including derivatives of 1,2-dithiacyclohexene, are known to undergo ring-opening polymerization (ROP). This process offers a route to synthesize polymers with disulfide linkages in their backbone, which can impart unique properties such as degradability.
The radical ring-opening polymerization of cyclic disulfides can be initiated thermally or with radical initiators, leading to the formation of macromolecules containing multiple reductively cleavable disulfide groups. digitellinc.com For example, lipoic acid, a naturally occurring five-membered cyclic disulfide, and its derivatives readily undergo radical ROP to form biocompatible and biodegradable polymers. digitellinc.com These polymerizations can be reversible, as seen with ethyl lipoate, which has a ceiling temperature of 137 °C. digitellinc.com
The mechanism of ROP can be controlled to influence the architecture of the resulting polymer. For instance, the choice of initiator in the anionic ROP of 1,2-dithiolanes can determine whether linear or cyclic polymers are formed. osti.govacs.org Alkyl thiol initiators tend to produce linear polydisulfides, while aryl thiol initiators can promote backbiting reactions, leading to the formation of cyclic polymers. osti.govacs.orgasu.edu This control over the polymerization process allows for the synthesis of high molecular weight polymers and enables catalytic depolymerization to recycle the monomers. osti.govacs.orgasu.edu
Furthermore, cyclic disulfides can be copolymerized with vinyl monomers. For example, lipoamide, a five-membered cyclic disulfide, has been copolymerized with monomers like styrene (B11656) and methyl acrylate (B77674) using a radical initiator. researchgate.net The proposed mechanism involves the attack of the propagating vinyl polymer radical on the S-S bond of the lipoamide, leading to its ring-opening and incorporation into the polymer chain. researchgate.net
Reactivity of the Vinyl Substituent
The vinyl group of this compound provides an additional site for chemical modification, distinct from the disulfide bond. This unsaturated moiety can participate in addition reactions and polymerization.
Electrophilic and Nucleophilic Addition Reactions
Electrophilic Addition: The double bond of the vinyl group is susceptible to attack by electrophiles. In an electrophilic addition reaction, an electrophile adds to one of the carbon atoms of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The presence of the adjacent sulfur-containing ring can influence the regioselectivity and reactivity of this addition. The sulfur atoms can potentially stabilize an adjacent positive charge through resonance, which could direct the incoming electrophile.
Nucleophilic Addition: The vinyl group can also undergo nucleophilic addition, particularly if the double bond is activated by an electron-withdrawing group. In a Michael-type addition, a nucleophile adds to the β-carbon of an α,β-unsaturated system. researchgate.net The reactivity of the vinyl group in this compound towards nucleophiles would depend on the electronic influence of the dithiin ring. If the ring system withdraws electron density from the vinyl group, it would be more susceptible to nucleophilic attack. A variety of N-, O-, and S-centered nucleophiles have been shown to undergo selective addition to the vinyl group of other heterocyclic systems. mdpi.com
Polymerization Potential of the Vinyl Group
The vinyl group of this compound can potentially undergo vinyl-addition polymerization. In this type of polymerization, the double bonds of the monomer units are opened up to form a long polymer chain. rsc.org The reactivity of the vinyl group in polymerization can be influenced by the nature of the substituent attached to it.
S-vinyl monomers, which have a sulfur atom directly attached to the vinyl group, have been studied for their polymerization behavior. rsc.org The reactivity of these monomers can vary significantly depending on whether the sulfur moiety is electron-rich (like in vinyl sulfides) or electron-deficient (as in oxidized variants). rsc.org While this compound does not have the sulfur directly bonded to the vinyl group, the electronic effects of the dithiin ring will still play a role in its polymerization potential.
Copolymerization of monomers containing both a cyclic disulfide and a vinyl group can lead to the formation of branched or network polymers with both disulfide and thioether linkages in the backbone. digitellinc.com This approach combines the reactivity of both functional groups to create complex polymer architectures.
Reaction Mechanisms of Formation (e.g., in natural matrices)
The formation of this compound in natural matrices, most notably in garlic (Allium sativum), is a multi-step process initiated by the disruption of the plant's cellular structure. This compound is not present in intact garlic but is rather a secondary product arising from the enzymatic and subsequent chemical transformation of a precursor molecule.
The primary precursor to this compound is allicin (B1665233). nih.gov Allicin itself is generated when the enzyme alliinase comes into contact with its substrate, alliin (B105686) (+)-(S)-allyl-L-cysteine sulfoxide), a reaction that occurs upon crushing or cutting of the garlic clove. nih.govwikipedia.org Alliin and alliinase are segregated in different compartments within the garlic cell and only interact when the tissues are damaged. researchgate.net
The enzymatic transformation of alliin by alliinase yields allyl sulfenic acid, pyruvic acid, and ammonia. researchgate.net Two molecules of the highly reactive allyl sulfenic acid then spontaneously condense to form one molecule of allicin. nih.gov This enzymatic process is optimal at a pH of 6.5 and a temperature of 33°C. researchgate.net
Allicin is an unstable compound and readily undergoes decomposition, particularly under the influence of heat or in the presence of non-polar solvents. researchgate.netmasterorganicchemistry.com This decomposition is the pivotal stage leading to the formation of this compound and its isomer, 2-vinyl-4H-1,3-dithiin. wikipedia.orgmasterorganicchemistry.com The proposed mechanism for the formation of these vinyldithiins involves the breakdown of allicin into thioacrolein (B1219185) (prop-2-ene-1-thial). wikipedia.orgresearchgate.net
Subsequently, two molecules of thioacrolein undergo a [4+2] cycloaddition, specifically a Diels-Alder reaction, to form the two isomeric vinyldithiins. wikipedia.orgresearchgate.net In this reaction, one molecule of thioacrolein acts as the diene and the other as the dienophile. The regioselectivity of this dimerization dictates the formation of the two isomers. Scientific literature indicates that 2-vinyl-4H-1,3-dithiin is the major product of this reaction, while this compound is the minor product. researchgate.netresearchgate.net
The reaction conditions significantly influence the yield of vinyldithiins. Elevated temperatures enhance the decomposition of allicin and the subsequent formation of vinyldithiins. researchgate.net For instance, studies have shown that heating crushed garlic can increase the production of these compounds. The choice of solvent also plays a crucial role, with non-polar organic solvents or oils favoring the transformation of allicin into vinyldithiins. wikipedia.orgmasterorganicchemistry.com Research on optimizing the yield of vinyldithiins has identified specific conditions that maximize their formation.
| Parameter | Optimal Condition | Outcome | Source |
| Garlic Origin | Spanish | Higher vinyldithiin yield | researchgate.net |
| Extraction Medium | Olive or Sunflower Oil | Favorable for vinyldithiin extraction | researchgate.net |
| Garlic to Oil Ratio | 1/2 (w/w) | Optimized for extraction | researchgate.net |
| Temperature | 37°C | Optimized for extraction | researchgate.net |
| Duration | 6 hours | Optimized for extraction | researchgate.net |
| Yield (Conventional) | 133 mg / 100 g fresh garlic | Total vinyldithiins | researchgate.net |
| Assisted Extraction | Microwave Irradiation | 3.6-fold increase in yield | researchgate.net |
| Yield (Microwave) | 486 mg / 100 g fresh garlic | Total vinyldithiins | researchgate.net |
Advanced Research Directions and Applications of 3 Vinyl 1,2 Dithiacyclohex 4 Ene in Materials Science and Supramolecular Chemistry
Supramolecular Assembly and Host-Guest Chemistry with Cyclic Disulfides
The field of supramolecular chemistry focuses on chemical systems involving assemblies of molecules bound by noncovalent interactions, such as hydrogen bonding, metal coordination, and hydrophobic forces. acs.org Cyclic disulfides, including derivatives of 3-Vinyl-1,2-dithiacyclohex-4-ene, are promising building blocks for creating complex, functional supramolecular structures.
Design of Supramolecular Networks and Architectures
The design of supramolecular networks using cyclic disulfides leverages their ability to form ordered assemblies. These networks can be influenced by subtle interactions, leading to the formation of distinct and sometimes metastable structures in both solution and solid states. rsc.orgnih.gov For instance, cyclic dinucleotides have been shown to form supramolecular aggregates with intercalators, a property that could be harnessed in nanotechnology. nih.gov The self-assembly of these molecules can lead to the formation of architectures like nanotubes and G-wires, driven by hydrogen bonding. acs.orgnih.gov The specific arrangement of these assemblies can be controlled by factors such as cation and anion presence and concentration, highlighting the tunability of these systems. nih.gov
Dynamic Covalent Chemistry Principles in Disulfide Systems
Dynamic covalent chemistry (DCC) utilizes reversible reactions to form adaptable and responsive chemical systems. The disulfide bond is a key player in DCC, as its cleavage and reformation can be controlled by external stimuli like light or chemical reagents. rsc.orgrsc.org This reversibility allows for the construction of dynamic systems that can be switched between different states. acs.org
Thiol-disulfide exchange is a fundamental process in the dynamic chemistry of disulfides, enabling the synthesis of complex molecules and materials under mild conditions. rsc.orgacs.org This principle is central to creating dynamic combinatorial libraries, where the composition of the library can be altered by shifting the equilibrium of the disulfide exchange reaction. acs.org The interplay of different dynamic chemistries, such as thiol-disulfide exchange and thio-Michael addition, can be controlled by factors like the oxidation state of the system, offering a sophisticated level of control over the molecular architecture. acs.org
Development of Advanced Materials Utilizing Dithiacyclohexene Scaffolds
The unique properties of the dithiacyclohexene ring system make it a valuable scaffold for developing advanced materials with a range of functionalities.
Polymeric Materials with Dynamic Properties (e.g., Self-Healing, Recyclable Polymers)
The reversible nature of the disulfide bond is particularly advantageous for creating self-healing and recyclable polymers. taylorfrancis.com These materials can repair damage by reforming broken crosslinks, often triggered by heat or light. mdpi.comresearchgate.net The incorporation of disulfide linkages into polymer networks allows for the design of covalent adaptable networks (CANs) that can rearrange their structure in response to stimuli, leading to properties like shape-shifting and stress relaxation. mdpi.comnii.ac.jp
Furthermore, the development of closed-loop recyclable polymers is a significant area of research aimed at addressing plastic waste. rsc.orgresearchgate.net Polymers derived from cyclic disulfides are attractive candidates for chemical recycling because they can be depolymerized back to their constituent monomers. rsc.orgrsc.org This process is facilitated by the dynamic nature of the disulfide bonds within the polymer backbone. rsc.org Ring-opening polymerization of cyclic disulfides is a key method for synthesizing these materials. digitellinc.com
Semiconductor Materials and Electronic Applications (based on related dithiacyclohexene derivatives)
Derivatives of sulfur-containing heterocycles, such as those based on the rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) core, have shown significant promise as organic semiconductor materials. mdpi.com These materials are utilized in organic field-effect transistors (OFETs) and other electronic devices. The introduction of substituents onto the heterocyclic core can significantly influence the material's optoelectronic properties, thermal stability, and molecular packing, which in turn affects its performance as a semiconductor. mdpi.com The ability to process these materials from solution is a key advantage for fabricating large-area and flexible electronic devices. mdpi.com
Interdisciplinary Research Opportunities in Organosulfur Heterocycle Chemistry
Organosulfur chemistry is a vast and diverse field with applications ranging from biology to materials science. tandfonline.comwikipedia.orgbritannica.com The synthesis and study of organosulfur heterocycles present numerous opportunities for interdisciplinary research. acs.orgwordpress.comacs.orgnii.ac.jp The development of new synthetic methods, including mechanochemical approaches, offers greener routes to these valuable compounds. acs.org
The unique reactivity and properties of sulfur-containing heterocycles make them valuable building blocks for creating novel functional materials and molecules. wordpress.comnii.ac.jp The exploration of their supramolecular chemistry, dynamic covalent chemistry, and application in advanced materials continues to be a fertile area of research, with potential for discoveries that could impact fields as diverse as medicine, electronics, and sustainable materials.
Analytical Method Development for 3 Vinyl 1,2 Dithiacyclohex 4 Ene in Complex Matrices
Optimization of Chromatographic Separations (GC, HPLC)
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of 3-Vinyl-1,2-dithiacyclohex-4-ene. However, the thermal instability of related sulfur compounds necessitates careful optimization of these methods. nih.govconicet.gov.ar
Gas Chromatography (GC):
GC is a powerful tool for separating volatile compounds. However, high temperatures in the injector and column can lead to the degradation of thermally labile compounds like thiosulfinates, which are precursors to vinyldithiins. nih.govtind.io This can result in an inaccurate representation of the compounds present at room temperature. tind.io Despite this, GC coupled with a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) offers high selectivity and sensitivity for sulfur-containing compounds. wur.nl
Key considerations for GC analysis include:
Injector Temperature: Lowering the injector temperature can minimize thermal degradation. tind.io
Column Selection: The choice of the stationary phase is critical for achieving optimal separation.
Carrier Gas Flow Rate: Optimizing the flow rate can improve peak resolution and analysis time. iomcworld.com
High-Performance Liquid Chromatography (HPLC):
HPLC is often preferred for analyzing unstable sulfur compounds as it operates at lower temperatures, thus avoiding thermal degradation. conicet.gov.artind.io Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the quantitative analysis of organosulfur compounds from garlic homogenates. conicet.gov.ar
Key aspects of HPLC method development include:
Stationary Phase: C18 columns are widely used for the separation of these compounds. herts.ac.uk
Mobile Phase Composition: A gradient elution using a mixture of aqueous buffers (e.g., phosphate (B84403) buffer) and organic solvents (e.g., acetonitrile) is often employed to achieve effective separation. herts.ac.ukresearchgate.net
Detector: UV detectors, including diode-array detectors (DAD), are commonly used for the detection and quantification of these compounds. conicet.gov.arresearchgate.net
Table 1: Comparison of GC and HPLC for this compound Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on polarity and interaction with stationary and mobile phases. |
| Sample Volatility | Requires volatile or semi-volatile analytes. | Suitable for a wider range of polarities and volatilities. |
| Temperature | High temperatures can cause degradation of thermally labile compounds. nih.govtind.io | Operates at or near room temperature, preserving analyte integrity. conicet.gov.artind.io |
| Typical Detector | Flame Photometric Detector (FPD), Sulfur Chemiluminescence Detector (SCD), Mass Spectrometry (MS). wur.nlresearchgate.net | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). conicet.gov.arresearchgate.net |
| Advantages | High resolution for volatile compounds. | Avoids thermal degradation, suitable for unstable compounds. conicet.gov.artind.io |
| Disadvantages | Potential for artifact formation due to heat. nih.gov | May have lower resolution for very volatile compounds compared to GC. |
Advanced hyphenated techniques for qualitative and quantitative analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures containing this compound. chemijournal.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. ijarnd.com It is highly effective for identifying and quantifying volatile organic compounds (VOCs). nih.gov The mass spectrometer provides detailed structural information, allowing for the confident identification of compounds based on their mass spectra. nist.gov However, as with standalone GC, thermal degradation during the analysis remains a concern for unstable compounds. researchgate.net
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
HPLC-MS is a powerful technique that overcomes the thermal degradation issues associated with GC-MS. conicet.gov.arresearchgate.net It allows for the separation of non-volatile and thermally labile compounds, followed by their detection and identification by the mass spectrometer. nih.gov Tandem mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity, enabling ultra-trace analysis and detailed structural elucidation. chemijournal.comnih.gov
Other Hyphenated Techniques:
Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS: This technique is used for the extraction and concentration of volatile compounds from the headspace of a sample before GC-MS analysis. nih.govnih.gov
High-Performance Thin-Layer Chromatography (HPTLC) with Bioassays and Mass Spectrometry: This effect-directed analysis approach can be used to identify novel bioactive molecules in complex extracts. mdpi.com
Table 2: Advanced Hyphenated Techniques for Analysis
| Technique | Principle | Advantages | Common Applications |
| GC-MS | Separates volatile compounds by GC, followed by detection and identification by MS. ijarnd.com | High sensitivity and specificity for volatile compounds; provides structural information. chemijournal.com | Identification of volatile sulfur compounds in garlic and other Allium species. researchgate.netnih.gov |
| HPLC-MS | Separates compounds by HPLC, followed by detection and identification by MS. nih.gov | Suitable for non-volatile and thermally labile compounds; avoids thermal degradation. conicet.gov.arresearchgate.net | Analysis of thiosulfinates and their degradation products in garlic extracts. conicet.gov.ar |
| HS-SPME-GC-MS | Volatiles are extracted from the headspace by SPME and analyzed by GC-MS. nih.gov | Simple, solvent-free sample preparation for volatile analysis. nih.gov | Analysis of flavor and aroma compounds in food and plant materials. nih.gov |
| LC-MS/MS | HPLC separation followed by tandem mass spectrometry for enhanced selectivity and structural information. chemijournal.com | Very high sensitivity and specificity; excellent for trace analysis and complex matrices. chemijournal.com | Quantification of trace-level compounds in biological and environmental samples. nih.gov |
Development of Targeted Extraction and Sample Preparation Protocols
The goal of sample preparation is to isolate and concentrate this compound from the matrix while removing interfering substances. The choice of method depends on the sample type and the analytical technique to be used.
Extraction Techniques:
Solvent Extraction: This is a common method for extracting organosulfur compounds. The choice of solvent is crucial and can influence the profile of extracted compounds. nih.gov
Steam Distillation: This method is used to isolate volatile compounds, but the heat can cause degradation and artifact formation. nih.gov
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, such as carbon dioxide, as the extraction solvent. It offers advantages in terms of selectivity and reduced solvent use. conicet.gov.ar
Solid-Phase Microextraction (SPME): As mentioned earlier, SPME is a solvent-free technique that is particularly useful for extracting volatile and semi-volatile compounds from the headspace of a sample. nih.govconicet.gov.ar
Microwave-Assisted Extraction (MAE): This is a green extraction technique that can be optimized for the efficient extraction of target compounds. mdpi.com
Sample Pre-treatment:
For samples like garlic, enzymatic reactions can alter the composition of sulfur compounds upon tissue disruption. researchgate.net To prevent this, enzyme inactivation steps, such as blanching with hot water, may be necessary before extraction. mdpi.com For certain analyses, acidification of the sample can be used to stabilize the compounds of interest. researchgate.net
Standardization and Validation of Analytical Methods for Research Purity and Yield Assessment
Method validation is essential to ensure that an analytical method is reliable and fit for its intended purpose. iupac.org This involves evaluating several performance characteristics.
Key Validation Parameters:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. iupac.org
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. wur.nl
Accuracy: The closeness of the measured value to the true value. This is often assessed through recovery studies using spiked samples. scielo.br
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as repeatability (intraday precision) and intermediate precision (interday precision). scielo.br
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wur.nl
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wur.nl
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. scielo.br
The validation process ensures the reliability of data for assessing the purity of isolated this compound and for determining the yield of this compound in various extracts or reaction mixtures. iupac.org
Q & A
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- Answer : GC-MS is the gold standard, utilizing RI matching and internal standards (e.g., n-alkanes) for quantification. High-performance liquid chromatography (HPLC) is effective for aqueous extracts, while gas chromatography-olfactometry (GC-O) assesses aroma contributions. Method validation should include spike-and-recovery tests to account for matrix effects .
Advanced Research Questions
Q. How do environmental stressors or processing methods influence the biosynthesis of this compound in Allium species?
- Answer : Mechanical cutting and gamma irradiation (e.g., 8 Gy) induce stress responses, elevating its concentration by up to 1.93% in garlic mutants. Conversely, frying reduces its levels due to thermal degradation. Experimental designs should incorporate stress gradients (e.g., radiation doses, cutting intensity) and time-series GC-MS profiling .
Q. What mechanisms underlie the antimicrobial activity of this compound, and how does solvent extraction affect its efficacy?
- Answer : The compound disrupts microbial membrane integrity, as shown by increased propidium iodide uptake in treated pathogens. Water extracts at pH 3.0 maximize antimicrobial potency due to enhanced solubility of reactive sulfur groups. Methanol and ethanol extracts exhibit lower activity, likely due to solvent interference with membrane interactions .
Q. How can researchers resolve contradictions in reported concentrations of this compound across different garlic cultivars?
- Answer : Discrepancies (e.g., 0.16% in Ershuizao vs. 0.98% in Hongqixing) arise from cultivar-specific biosynthesis and extraction protocols. Standardize methods: use fresh homogenates, control pH (5.0–7.0), and employ cultivar-specific RI calibration curves. Statistical tools like ANOVA can isolate genetic vs. environmental variability .
Q. What is the significance of this compound's structural isomerism (4-ene vs. 5-ene) in bioactivity studies?
- Answer : The 4-ene isomer exhibits higher volatility and stronger ACE-2 receptor binding affinity (−10.5 kcal/mol) compared to the 5-ene variant. Isomer differentiation requires tandem MS/MS or nuclear magnetic resonance (NMR). Bioassays should test isomers separately to avoid confounding results .
Q. How does this compound contribute to the aroma profile of Allium-derived products, and what methodologies assess its sensory impact?
- Answer : It contributes spicy, woody, and cinnamon-like notes. GC-O with trained panelists quantifies aroma intensity (e.g., FD ≥ 6 indicates high impact). Descriptive analysis protocols should include blind sniffing sessions and independent recorders to minimize bias .
Q. What computational approaches validate the interaction of this compound with viral proteins like ACE-2?
- Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding modes and affinity scores (−10.5 kcal/mol). Validate with in vitro assays (e.g., surface plasmon resonance) to confirm competitive inhibition. Structural dynamics studies (MD simulations) assess binding stability under physiological conditions .
Q. How do post-harvest treatments affect the stability of this compound in stored Allium products?
Q. What are the challenges in synthesizing this compound abiotically, and how can its purity be ensured?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
